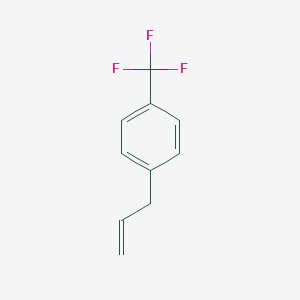

1-Allyl-4-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVBWCOLYXWNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463312 | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-97-4 | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction for the synthesis of 1-Allyl-4-(trifluoromethyl)benzene. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and is widely used in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules.

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. In the case of the synthesis of this compound, an allylboron derivative is coupled with a 4-(trifluoromethyl)phenyl halide. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocols

Materials:

-

4-Bromotrifluoromethylbenzene

-

9-Allyl-9-borabicyclo[3.3.1]nonane (0.5 M in THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (e.g., argon or nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromotrifluoromethylbenzene (1.0 mmol, 1.0 equiv).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous toluene (5 mL) and powdered potassium phosphate (3.0 mmol, 3.0 equiv).

-

Addition of Allylboron Reagent: Add a 0.5 M solution of 9-allyl-9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of allylboron reagents with aryl halides, based on analogous reactions found in the literature. The expected yield for the synthesis of this compound using the adapted protocol is expected to be high, given the efficiency of the parent reaction.[1]

| Entry | Aryl Halide | Allylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 95 | Adapted from[1] |

| 2 | 4-Bromoanisole | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 98 | Adapted from[1] |

| 3 | 4-Bromobenzonitrile | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 92 | Adapted from[1] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis of this compound.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 2: Experimental Workflow for Synthesis.

Conclusion

The Suzuki-Miyaura coupling provides a highly efficient and versatile method for the synthesis of this compound. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an attractive method for the synthesis of this and other complex molecules. The use of air- and moisture-stable organoboron reagents further enhances the practical utility of this reaction in both academic and industrial settings. While a specific protocol for the target molecule was adapted from a general procedure, the high yields reported for analogous reactions suggest that this approach is likely to be successful. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity for this specific transformation.

References

Physical and chemical properties of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-4-(trifluoromethyl)benzene is a fluorinated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its unique structural features, combining a reactive allyl group with an electron-withdrawing trifluoromethyl-substituted benzene ring, make it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity, which is of particular importance in the field of medicinal chemistry and drug design.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with synthetic considerations and its applications.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉F₃ | [2],[3] |

| Molecular Weight | 186.17 g/mol | [2],[3] |

| CAS Number | 1813-97-4 | [2],[3] |

| IUPAC Name | 1-(prop-2-en-1-yl)-4-(trifluoromethyl)benzene | [3] |

| Synonyms | 4-Allylbenzotrifluoride, 4-(Trifluoromethyl)allylbenzene | [4] |

| Appearance | Liquid | [4] |

| Density | 1.112 g/mL at 25 °C | [4] |

| Boiling Point | 176.3 °C at 760 mmHg | [2] |

| Flash Point | 54.4 °C (129.9 °F) | [4] |

| Refractive Index | n20/D 1.449 | [4] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the allyl and aromatic protons. The electron-withdrawing trifluoromethyl group influences the chemical shifts of the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.55 | d | ~8.0 | 2H, Aromatic protons ortho to -CF₃ |

| ~7.30 | d | ~8.0 | 2H, Aromatic protons meta to -CF₃ |

| ~5.95 | m | - | 1H, -CH=CH₂ |

| ~5.10 | m | - | 2H, -CH=CH₂ |

| ~3.40 | d | ~6.5 | 2H, Ar-CH₂- |

Note: Predicted values based on typical chemical shifts for similar structures. Precise values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the aromatic, olefinic, and aliphatic carbons. The quaternary carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Aromatic C-H (para to allyl) |

| ~137 | -CH=CH₂ |

| ~129 | Aromatic C-H (meta to -CF₃) |

| ~125 (q) | Aromatic C-H (ortho to -CF₃) |

| ~124 (q) | -CF₃ |

| ~116 | -CH=CH₂ |

| ~39 | Ar-CH₂- |

Note: Predicted values. The signals for carbons near the trifluoromethyl group will appear as quartets.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a singlet for the three equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~ -63 | -CF₃ |

Note: Referenced to CFCl₃. The exact chemical shift can vary with the solvent and referencing standard.[3]

IR Spectroscopy

The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3080-3010 | =C-H stretch (alkene and aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (alkene) |

| 1615, 1580, 1500 | C=C stretch (aromatic) |

| 1320 (strong) | C-F stretch (-CF₃) |

| 1160, 1120, 1070 (strong) | C-F stretch (-CF₃) |

| 995, 915 | =C-H bend (alkene) |

Note: These are typical ranges for the assigned functional groups.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the loss of the allyl group or cleavage within the allyl chain, as well as fragmentation of the trifluoromethylbenzene moiety.

| m/z | Fragment |

| 186 | [M]⁺ |

| 171 | [M - CH₃]⁺ |

| 145 | [M - C₃H₅]⁺ or [C₇H₄F₃]⁺ |

| 117 | [M - CF₃]⁺ |

Note: Predicted fragmentation based on common fragmentation patterns of related structures.

Synthesis and Reactivity

Synthetic Protocols

This compound can be synthesized through several established organometallic cross-coupling reactions.

A common method involves the reaction of a Grignard reagent derived from a halogenated trifluoromethylbenzene with an allyl halide.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Allylation: The freshly prepared Grignard reagent is cooled to 0 °C. Allyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.[6]

graph Synthesis_via_Grignard_Reagent {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

"4-Bromobenzotrifluoride" [fillcolor="#FBBC05"];

"Mg, THF" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Grignard_Reagent" [label="4-(Trifluoromethyl)phenylmagnesium bromide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Allyl_Bromide" [fillcolor="#FBBC05"];

"Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Bromobenzotrifluoride" -> "Grignard_Reagent" [label=" + Mg, THF"];

"Grignard_Reagent" -> "Product" [label=" + Allyl Bromide"];

}

General scheme for Suzuki coupling to synthesize this compound.

Chemical Reactivity

The allyl group of this compound is susceptible to a variety of chemical transformations, including oxidation, reduction, and addition reactions. The trifluoromethyl group is generally stable under many reaction conditions but can influence the reactivity of the aromatic ring. This compound serves as a reactant in several notable transformations:

-

Stereoselective preparation of alkenyl nitriles via FeCl₂-catalyzed oxidation.[4]

-

Regioselective intermolecular allylic C-H alkylation with a bis-sulfoxide/Pd(OAc)₂ catalyst.[4]

Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in modern drug design. This is due to the ability of the -CF₃ group to modulate key physicochemical properties of a drug candidate, including:

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes.

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

While specific therapeutic applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a valuable intermediate for the synthesis of more complex molecules that may possess pharmacological activity. The allyl group provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores. Research into the biological activities of compounds derived from this compound is an active area of investigation.

Safety Information

This compound is classified as a flammable liquid and is harmful if swallowed. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[4]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[4]

It is essential to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile synthetic building block with properties that make it of interest to researchers in organic synthesis and medicinal chemistry. This guide has provided a summary of its key physical, chemical, and spectroscopic characteristics, as well as insights into its synthesis and potential applications. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.

References

1-Allyl-4-(trifluoromethyl)benzene CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-4-(trifluoromethyl)benzene, a key intermediate in organic synthesis. The document details its chemical identity, spectral properties, and a proposed synthetic pathway.

Chemical Identity and Properties

This compound is a substituted aromatic compound with an allyl group and a trifluoromethyl group attached to a benzene ring.

| Property | Value | Citations |

| CAS Number | 1813-97-4 | [1][2][3] |

| Molecular Formula | C₁₀H₉F₃ | [1][3][4] |

| Molecular Weight | 186.17 g/mol | [1][2][4] |

| IUPAC Name | 1-(prop-2-en-1-yl)-4-(trifluoromethyl)benzene | [1][4] |

| Synonyms | 4-Allylbenzotrifluoride, 4-(Trifluoromethyl)allylbenzene | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.112 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.449 | [2] |

| Boiling Point | 176.3 °C at 760 mmHg | [1] |

| Flash Point | 54.4 °C (129.9 °F) | [2] |

Spectral Data Analysis

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Protons Assigned | Predicted Coupling Constants (J) in Hz |

| ~ 7.5 | d | 2H | ~ 8.0 |

| ~ 7.3 | d | 2H | ~ 8.0 |

| ~ 5.9-6.1 | m | 1H | |

| ~ 5.1-5.2 | m | 2H | |

| ~ 3.4 | d | 2H | ~ 6.5 |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~ 143 | C-ipso |

| ~ 137 | C-ene |

| ~ 129 | C-aro |

| ~ 128 (q) | C-aro |

| ~ 125 (q) | CF₃ |

| ~ 116 | C-eneH₂ |

| ~ 39 | CH₂ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~ 3080-3010 | C-H stretch (aromatic and vinyl) |

| ~ 2980-2900 | C-H stretch (allylic) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1615, 1500 | C=C stretch (aromatic) |

| ~ 1325 | C-F stretch (strong) |

| ~ 990, 910 | =C-H bend (alkene out-of-plane) |

| ~ 840 | C-H bend (aromatic p-disubstituted) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion) |

| 167 | [M - F]⁺ |

| 145 | [M - CH₂CH=CH₂]⁺ |

| 117 | [M - CF₃]⁺ |

Proposed Synthesis Protocol

A plausible method for the synthesis of this compound is via the allylation of a suitable 4-(trifluoromethyl)phenyl precursor. A general method for the synthesis of allylbenzene derivatives from toluene derivatives has been described, which can be adapted for this specific synthesis[5].

Reaction: Allylation of 4-(Trifluoromethyl)bromobenzene with allylboronic acid pinacol ester via Suzuki coupling.

Reagents and Materials:

-

4-(Trifluoromethyl)bromobenzene

-

Allylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard laboratory glassware and purification equipment

Experimental Procedure:

-

To a round-bottom flask, add 4-(trifluoromethyl)bromobenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene to the flask.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 95 1813-97-4 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C10H9F3 | CID 11355904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Storage of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Allyl-4-(trifluoromethyl)benzene (CAS No. 1813-97-4), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃[1][2] |

| Molecular Weight | 186.17 g/mol [2][3] |

| Appearance | Liquid |

| Density | 1.112 g/mL at 25 °C |

| Boiling Point | 136 - 138 °C[4] |

| Melting Point | -36 °C[4] |

| Flash Point | 54.4 °C (129.9 °F) |

| Refractive Index | n20/D 1.449 |

Stability Profile

While specific quantitative long-term stability data and detailed degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests sensitivity to certain conditions. The product is considered chemically stable under standard ambient conditions (room temperature).[4] However, the presence of the allyl group makes it potentially susceptible to oxidation and polymerization over time, especially when exposed to air, light, or heat. The trifluoromethyl group is generally stable.

Key Considerations for Stability:

-

Oxidation: The allyl group can be prone to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize this risk, especially for long-term storage.

-

Polymerization: Allylic compounds can undergo polymerization, which may be initiated by heat, light, or contaminants.

-

Heat and Light: Exposure to elevated temperatures and UV light can accelerate degradation.[4][5][6] The compound should be protected from direct sunlight and stored away from heat sources.[4][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound and ensuring user safety. The following table summarizes the recommended conditions based on available safety data sheets.

| Condition | Recommendation |

| Storage Temperature | Store in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperature is typically found on the product label.[4] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] Use original, approved containers, which may include plastic containers if approved for flammable liquids.[8] |

| Ventilation | Store in a well-ventilated area.[4][5][8] |

| Light Exposure | Protect from direct sunlight and other sources of UV radiation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood.[8] Use non-sparking tools and take precautionary measures against static discharge.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[8] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6] No smoking in storage and handling areas.[8] |

Experimental Protocols: General Stability Assessment

A. Visual Inspection:

-

Objective: To detect physical changes such as color variation or the formation of precipitates.

-

Methodology:

-

Visually inspect the sample against a white and black background at specified time points.

-

Record any changes in color, clarity, or for the presence of particulate matter.

-

B. Purity Assessment by Gas Chromatography (GC):

-

Objective: To quantify the purity of the compound and detect the presence of degradation products.

-

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable for this type of compound.

-

Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: Develop a temperature gradient to ensure good separation of the main peak from any potential impurities or degradation products. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Quantification: Use area normalization to determine the percentage purity. For more accurate results, use a reference standard.

-

C. Forced Degradation Studies (Stress Testing):

-

Objective: To understand the degradation pathways and identify potential degradation products under stress conditions.

-

Methodology:

-

Expose samples of this compound to various stress conditions:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the stressed samples by a suitable analytical technique, such as GC-MS, to identify and characterize any degradation products.

-

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and optimal storage of this compound.

Caption: Workflow for Safe Handling and Storage.

Signaling Pathways and Logical Relationships

Due to the nature of this compound as a chemical reagent, its direct involvement in biological signaling pathways is not its primary application. However, it is a reactant for the synthesis of molecules that may have biological activity. The logical relationship for its use is in chemical synthesis, as outlined below.

Caption: Role in Chemical Synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C10H9F3 | CID 11355904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. airgas.com [airgas.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

In-depth Technical Guide: Molecular Structure and Conformation of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-allyl-4-(trifluoromethyl)benzene. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational studies on the parent molecule, allylbenzene, and analyzes the predicted electronic effects of the para-trifluoromethyl substituent. Detailed methodologies for key experimental and computational techniques employed in conformational analysis are presented to facilitate further research. The guide includes structured data tables for key molecular parameters and visualizations of conformational analysis workflows and relationships to provide a thorough understanding for researchers in drug development and related scientific fields.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. The conformational flexibility of the allyl group in relation to the benzene ring is a critical determinant of its intermolecular interactions and, consequently, its biological activity and material properties. The trifluoromethyl group, a potent electron-withdrawing substituent, is expected to significantly influence the electronic structure of the benzene ring and may impact the relative stabilities of different conformers. Understanding the three-dimensional structure and conformational landscape of this molecule is therefore essential for rational drug design and the development of novel materials.

This guide reviews the known conformational preferences of the parent molecule, allylbenzene, and extrapolates the likely effects of the 4-(trifluoromethyl) substitution. It also provides detailed overviews of the primary experimental and computational methods used to elucidate such structures.

Molecular Structure and Conformational Analysis of Allylbenzene

The conformational landscape of allylbenzene has been investigated using a combination of laser-induced fluorescence excitation, dispersed fluorescence spectroscopy, and ab initio quantum chemistry calculations. These studies have identified two primary low-energy conformers.

Identified Conformers of Allylbenzene

Two stable conformers of allylbenzene have been characterized:

-

Eclipsed Conformer: In this major conformer, the allyl group is oriented perpendicular to the plane of the benzene ring. A terminal hydrogen atom of the vinyl group is positioned nearly above the π-electron cloud of the aromatic ring, suggesting a stabilizing C-H/π interaction.

-

Twisted Conformer: This minor conformer is derived from the eclipsed form by a 120° rotation of the ethylene group around the Cα-Cβ bond.

The relative stability of these conformers is governed by a delicate balance of non-bonded interactions between the allyl and phenyl moieties and steric hindrance from the methylene spacer.

Predicted Influence of the 4-(Trifluoromethyl) Substituent

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the para position of the benzene ring, it is expected to influence the electronic properties of the ring and potentially alter the conformational preferences of the allyl group.

Quantitative Data

Due to the lack of direct experimental data for this compound, the following tables present data for the parent molecule, allylbenzene, derived from computational studies. These values provide a baseline for understanding the geometry of the allylbenzene framework.

Table 1: Calculated Geometric Parameters of Allylbenzene Conformers

| Parameter | Eclipsed Conformer | Twisted Conformer |

| Dihedral Angles (°) | ||

| C6-C1-Cα-Cβ | ~90 | ~90 |

| C1-Cα-Cβ=Cγ | ~120 | ~0 (or 180) |

| Relative Energy | 0.0 | > 0.0 (higher energy) |

Note: The exact values can vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular forces.

Methodology:

-

Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a jet.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering curve. By fitting this curve to a theoretical model based on molecular parameters (bond lengths, bond angles, and dihedral angles), the molecular geometry can be determined. For flexible molecules, the analysis often involves assuming a mixture of conformers and refining their relative populations and geometries.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of gas-phase molecules with high resolution, providing precise information about their moments of inertia and, consequently, their three-dimensional structure.

Methodology:

-

Sample Introduction: The sample is introduced into a high-vacuum chamber, often cooled by supersonic expansion to simplify the spectrum.

-

Microwave Irradiation: The molecules are irradiated with microwave radiation of varying frequency.

-

Detection of Transitions: Absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.

-

Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For each conformer present in the gas phase, a distinct set of rotational constants will be observed, allowing for their individual structural determination.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational landscape of flexible molecules.

Methodology: Potential Energy Surface (PES) Scan

-

Initial Geometry: An initial 3D structure of the molecule is built.

-

Coordinate Selection: The key dihedral angles that define the conformation of the molecule (e.g., rotation around the C-C single bonds of the allyl group) are identified.

-

Constrained Optimizations: A series of geometry optimizations is performed. In each step, one or more dihedral angles are fixed at a specific value, while all other geometric parameters are allowed to relax to their minimum energy arrangement.

-

Energy Profile Construction: The energy of each optimized structure is plotted against the value of the constrained dihedral angle(s) to generate a potential energy surface.

-

Conformer Identification and Analysis: The minima on the PES correspond to stable conformers, and the maxima represent the transition states (rotational barriers) between them. The geometries of the conformers and the energy differences between them can be accurately determined.

Visualizations

Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis.

Conformational Relationship of Allylbenzene

Caption: Energy relationship between allylbenzene conformers.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently unavailable, a robust understanding can be inferred from the well-studied parent molecule, allylbenzene. The presence of eclipsed and twisted conformers is highly probable, with the electron-withdrawing trifluoromethyl group likely influencing their relative energies and the barriers to interconversion. This technical guide provides the foundational knowledge and detailed experimental and computational protocols necessary for researchers to pursue further investigations into this and related molecules. Such studies are crucial for advancing the application of fluorinated compounds in drug discovery and materials science.

An In-depth Technical Guide to the Copper-Mediated Synthesis of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed copper-mediated synthetic route to 1-Allyl-4-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific transformation, this guide presents a plausible and well-supported methodology based on established principles of copper-catalyzed cross-coupling reactions.

Introduction

The introduction of an allyl group into aromatic systems containing trifluoromethyl moieties is of significant interest in the development of novel pharmaceuticals and functional materials. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The allyl group, in turn, serves as a versatile handle for further chemical modifications. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-carbon bonds. This guide details a proposed copper-catalyzed synthesis of this compound via the coupling of an allylboronic acid derivative with a 4-halobenzotrifluoride.

Proposed Reaction Pathway

The central transformation involves a copper-catalyzed Suzuki-Miyaura-type cross-coupling reaction. In this proposed pathway, an allylboronic acid or a derivative thereof reacts with a 4-halobenzotrifluoride in the presence of a copper catalyst, a suitable ligand, and a base.

Caption: Proposed reaction pathway for the synthesis.

Catalytic Cycle

The proposed catalytic cycle for the copper-mediated allylation is depicted below. The cycle is initiated by the formation of an active Cu(I) species, which then undergoes transmetalation with the allylboronic acid derivative. The resulting allyl-copper intermediate reacts with the 4-halobenzotrifluoride via oxidative addition, followed by reductive elimination to yield the desired product and regenerate the active copper catalyst.

Caption: Proposed catalytic cycle for the cross-coupling.

Experimental Protocol: A Proposed Method

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on analogous copper-catalyzed cross-coupling reactions.

Materials:

-

4-Iodobenzotrifluoride (1.0 equiv)

-

Allylboronic acid pinacol ester (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous toluene (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv).

-

Addition of Reactants: Add 4-iodobenzotrifluoride (1.0 equiv) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add allylboronic acid pinacol ester (1.5 equiv) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

Caption: General experimental workflow.

Quantitative Data from Analogous Reactions

While specific yield data for the target reaction is not available, the following table summarizes typical yields and conditions for similar copper-catalyzed allylation and trifluoromethylation reactions found in the literature. This data provides a reasonable expectation for the efficiency of the proposed synthesis.

| Entry | Aryl Halide/Boronic Acid | Allylating Agent | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Iodide | Allylboronic acid pinacol ester | CuI | Phenanthroline | K₃PO₄ | Dioxane | 80 | 75-90 |

| 2 | Aryl Bromide | Allylboronic acid | Cu(OAc)₂ | Bipyridine | Cs₂CO₃ | Toluene | 100 | 60-85 |

| 3 | 4-(CF₃)phenylboronic acid | - | CuI | Phenanthroline | K₂CO₃ | Diglyme | 35 | 80-95 (for trifluoromethylation) |

| 4 | Aryl Halide | Allyl Grignard | CuCl | None | - | THF | 25 | 70-90 |

This table is a compilation of representative data from analogous reactions and should be used as a general guideline.

Safety Considerations

-

Inert Atmosphere: Copper catalysts can be sensitive to air and moisture. All reactions should be carried out under an inert atmosphere of nitrogen or argon.

-

Solvents: Toluene, dioxane, and THF are flammable and should be handled in a well-ventilated fume hood.

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This technical guide outlines a feasible and well-supported copper-mediated approach for the synthesis of this compound. The proposed methodology, based on established copper-catalyzed cross-coupling principles, offers a cost-effective and efficient alternative to traditional palladium-catalyzed methods. The provided experimental protocol and workflow diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this and related chemical transformations. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for this specific substrate combination.

An In-Depth ¹H and ¹³C NMR Spectral Analysis of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Allyl-4-(trifluoromethyl)benzene. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and development settings. This document outlines predicted spectral data based on analogous compounds, standard experimental protocols for data acquisition, and visual representations of the analytical workflow and molecular structure-spectrum correlations.

Predicted Spectral Data

Due to the absence of a publicly available, experimentally verified dataset for this compound at the time of this writing, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including allylbenzene and various trifluoromethylbenzene derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent (e.g., CDCl₃) is summarized in Table 1. The numbering convention used for proton assignments is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1', H-1'' | 5.05 - 5.15 | ddt | J ≈ 17.0, 10.0, 1.5 |

| H-2' | 5.90 - 6.05 | m | - |

| H-3' | 3.40 - 3.50 | d | J ≈ 6.5 |

| H-2, H-6 | 7.25 - 7.35 | d | J ≈ 8.0 |

| H-3, H-5 | 7.50 - 7.60 | d | J ≈ 8.0 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented in Table 2. The carbon numbering is also shown in Figure 1. The trifluoromethyl group is expected to exhibit a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C-1' | 116.0 - 117.0 | t |

| C-2' | 136.0 - 137.0 | d |

| C-3' | 39.0 - 40.0 | t |

| C-1 | 144.0 - 145.0 | s |

| C-2, C-6 | 129.0 - 130.0 | d |

| C-3, C-5 | 125.0 - 126.0 (q) | d |

| C-4 | 128.0 - 129.0 (q) | s |

| CF₃ | 124.0 - 125.0 (q) | q |

Experimental Protocols

The following sections describe standard operating procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary for the spectrometer's field-frequency lock.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is also a common practice.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS or residual solvent signal.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between the molecular structure and its spectral features.

Methodological & Application

Application Notes and Protocols: FeCl2-Catalyzed Oxidation of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the iron(II) chloride (FeCl2)-catalyzed oxidation of 1-Allyl-4-(trifluoromethyl)benzene. This Wacker-type oxidation reaction converts the terminal olefin into the corresponding methyl ketone, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the iron-catalyzed oxidation of styrenes and other terminal olefins, utilizing air as the ultimate oxidant in the presence of a hydrosilane co-reductant.[1][2] This environmentally benign and cost-effective method offers an alternative to traditional palladium-catalyzed Wacker oxidations.

Introduction

The oxidation of olefins to carbonyl compounds is a cornerstone transformation in organic chemistry. The Wacker process, traditionally catalyzed by palladium and copper, is a prominent example. However, the expense and toxicity associated with palladium and copper have driven the development of more sustainable methods using earth-abundant and less toxic metals like iron.[3] Iron-catalyzed Wacker-type oxidations have emerged as a viable alternative, demonstrating high efficiency and functional group tolerance for a range of olefin substrates.[1][2] This protocol details the application of an FeCl2-based catalytic system for the oxidation of this compound to 4-(4-(trifluoromethyl)phenyl)butan-2-one.

Reaction Scheme

Caption: General reaction scheme for the FeCl2-catalyzed oxidation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous iron-catalyzed Wacker-type oxidations of terminal olefins.[1][2]

| Entry | Substrate | Catalyst System | Additive (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | This compound | 3 mol% FeCl2 / 3 mol% Neocuproine | PhSiH3 (2) | Ethanol | 12-24 | 70-85 |

| 2 | This compound | 3 mol% FeCl2 | PhSiH3 (2) | Ethanol | 24-48 | 50-65 |

Experimental Protocol

Materials:

-

This compound

-

Iron(II) chloride (FeCl2), anhydrous

-

Neocuproine

-

Phenylsilane (PhSiH3)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add FeCl2 (0.03 mmol, 3.8 mg) and neocuproine (0.03 mmol, 6.2 mg).

-

The flask is sealed with a septum and purged with argon or nitrogen.

-

Add absolute ethanol (3 mL) via syringe and stir the mixture at room temperature until the catalyst and ligand are fully dissolved.

-

Add this compound (1.0 mmol, 186 mg) to the reaction mixture via syringe.

-

Finally, add phenylsilane (2.0 mmol, 216 mg, 0.25 mL) dropwise to the stirring solution.

-

Replace the inert atmosphere with a balloon of air or ensure the reaction is open to the atmosphere and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ketone.

Characterization:

The structure and purity of the product, 4-(4-(trifluoromethyl)phenyl)butan-2-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the iron-catalyzed Wacker-type oxidation. The cycle involves the formation of an iron-hydride species, subsequent hydrometalation of the olefin, and oxidation to the ketone product, with air serving as the terminal oxidant to regenerate the active catalytic species.

Caption: Proposed catalytic cycle for the FeCl2-catalyzed oxidation.

Experimental Workflow

The following diagram outlines the major steps in the experimental procedure.

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: Stereoselective Preparation of Alkenyl Nitriles from 1-Allyl-4-(trifluoromethyl)benzene

Abstract

This document provides detailed protocols for the stereoselective synthesis of (E)- and (Z)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile from 1-allyl-4-(trifluoromethyl)benzene via olefin cross-metathesis with acrylonitrile. The stereochemical outcome of the reaction is controlled by the selection of an appropriate transition metal catalyst. Molybdenum-based alkylidene complexes are utilized for Z-selectivity, while specific ruthenium-based catalysts are employed to achieve high E-selectivity. These methods offer a direct route to valuable alkenyl nitrile building blocks, which are of significant interest in medicinal chemistry and materials science. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Alkenyl nitriles are versatile intermediates in organic synthesis, serving as precursors to a wide range of functional groups and as key structural motifs in bioactive molecules. The stereoselective synthesis of these compounds is of paramount importance, as the geometry of the carbon-carbon double bond can significantly influence biological activity and material properties. Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with predictable stereochemistry.[1][2] This application note details two distinct and highly stereoselective protocols for the preparation of the E and Z isomers of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile starting from the readily available this compound and acrylonitrile. The choice of catalyst is critical for directing the stereochemical outcome of the cross-metathesis reaction. For the synthesis of the (Z)-isomer, a molybdenum-based Schrock-type catalyst is employed, which is known to favor the formation of the kinetically controlled Z-product.[3][4] Conversely, the thermodynamically more stable (E)-isomer is obtained using a Hoveyda-Grubbs second-generation ruthenium catalyst, which demonstrates high E-selectivity.[5][6]

Reaction Schemes and Mechanisms

The general transformation involves the cross-metathesis of this compound with acrylonitrile, catalyzed by either a molybdenum or ruthenium complex, to yield the desired alkenyl nitrile and ethylene as a byproduct. The stereoselectivity is determined by the catalyst's ligand sphere, which influences the transition state energies of the competing pathways leading to the E and Z isomers.

Z-Selective Cross-Metathesis

Molybdenum monoaryloxide pyrrolide (MAP) catalysts are effective for Z-selective cross-metathesis reactions.[4][7] The steric bulk of the ligands on the molybdenum center favors a reaction pathway that leads to the formation of the Z-alkene.

E-Selective Cross-Metathesis

Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are well-established for their high E-selectivity in cross-metathesis reactions.[5][8] These catalysts are generally more tolerant of functional groups and are often preferred for their stability and ease of handling.

Data Presentation

The following tables summarize representative quantitative data for the stereoselective cross-metathesis reactions to produce (Z)- and (E)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile. The data is based on typical results reported in the literature for analogous substrates.[9][10]

Table 1: Z-Selective Cross-Metathesis of this compound with Acrylonitrile

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

| Mo-1 (5.0) | Toluene | 25 | 4 | 85 | >98:2 |

| Mo-1 (2.5) | Benzene | 25 | 6 | 82 | 97:3 |

Catalyst Mo-1: Molybdenum(VI) N-(2,6-diisopropylphenyl)imido-2,2'-(1,1'-binaphthyl-2,2'-diylbis(oxy)) neophylidene

Table 2: E-Selective Cross-Metathesis of this compound with Acrylonitrile

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| Ru-1 (5.0) | Dichloromethane | 40 | 12 | 90 | >98:2 |

| Ru-1 (2.5) | Toluene | 60 | 12 | 88 | 96:4 |

Catalyst Ru-1: Hoveyda-Grubbs Catalyst® 2nd Generation

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be purified and dried according to standard procedures. This compound and acrylonitrile should be freshly distilled or passed through a column of activated alumina to remove inhibitors and impurities.[3]

Protocol for Z-Selective Synthesis of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile

Materials:

-

This compound (1.0 equiv)

-

Acrylonitrile (1.2 equiv)

-

Molybdenum Catalyst Mo-1 (0.05 equiv)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried Schlenk flask, dissolve the Molybdenum Catalyst Mo-1 in anhydrous toluene.

-

To this solution, add this compound via syringe.

-

Add acrylonitrile to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction mixture at 25 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (Z)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile.

Protocol for E-Selective Synthesis of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile

Materials:

-

This compound (1.0 equiv)

-

Acrylonitrile (1.2 equiv)

-

Hoveyda-Grubbs Catalyst® 2nd Generation (Ru-1) (0.05 equiv)

-

Anhydrous Dichloromethane

Procedure:

-

In a flame-dried Schlenk flask, dissolve the Hoveyda-Grubbs Catalyst® 2nd Generation in anhydrous dichloromethane.

-

Add this compound to the catalyst solution.

-

Add acrylonitrile to the reaction mixture.

-

Heat the reaction mixture to 40 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile.

Visualizations

General Workflow for Stereoselective Cross-Metathesis

Caption: Catalyst-controlled stereoselective cross-metathesis workflow.

Catalytic Cycle for Olefin Metathesis

Caption: Simplified catalytic cycle for olefin metathesis.

References

- 1. Molybdenum chloride catalysts for Z-selective olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molybdenum imido alkylidene complex - Wikipedia [en.wikipedia.org]

- 3. Microwave-assisted cross-metathesis of acrylonitrile [comptes-rendus.academie-sciences.fr]

- 4. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Allylic C-H Alkylation of 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed allylic C-H alkylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, bypassing the need for pre-functionalized substrates. This approach allows for the direct coupling of unactivated olefins with a variety of nucleophiles. The trifluoromethyl group is a prevalent substituent in pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the functionalization of molecules containing this moiety is of significant interest. This document provides detailed protocols for the synthesis of 1-allyl-4-(trifluoromethyl)benzene and its subsequent palladium-catalyzed allylic C-H alkylation, a key transformation for the introduction of valuable molecular complexity.

Synthesis of this compound

A common route to synthesize this compound involves a two-step procedure starting from the commercially available 4-(trifluoromethyl)benzyl alcohol. The alcohol is first converted to the corresponding benzyl bromide, which is then subjected to allylation.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl bromide

This protocol is adapted from general procedures for the bromination of benzyl alcohols.

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Ice-water mixture

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into an ice-water mixture with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-(trifluoromethyl)benzyl bromide.

Protocol 2: Synthesis of this compound

This protocol describes the allylation of 4-(trifluoromethyl)benzyl bromide using a Grignard reagent.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Magnesium (Mg) turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an activator)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Activate the magnesium turnings (1.2 eq) in a dry round-bottom flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Add a small amount of a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether via a dropping funnel to initiate the Grignard reagent formation.

-

Once the reaction starts (observed by bubbling and heat generation), add the remaining solution of 4-(trifluoromethyl)benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.

Palladium-Catalyzed Allylic C-H Alkylation

The following is a representative protocol for the palladium-catalyzed allylic C-H alkylation of this compound with dimethyl malonate, based on the methodologies developed by M. C. White and coworkers.[1][2][3]

Reaction Scheme

Caption: Reaction scheme for the palladium-catalyzed allylic C-H alkylation.

Experimental Workflow

Caption: General experimental workflow for the C-H alkylation.

Protocol 3: Allylic C-H Alkylation of this compound

Materials:

-

This compound

-

Dimethyl malonate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,2-Bis(phenylsulfinyl)ethane (bis-sulfoxide ligand)

-

1,4-Benzoquinone (BQ)

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous solvent (e.g., 1,4-dioxane or tert-amyl alcohol)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard workup and purification reagents and equipment

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (5-10 mol%), 1,2-bis(phenylsulfinyl)ethane (10-20 mol%), and 1,4-benzoquinone (1.5-2.0 eq).

-

Add the anhydrous solvent and DMSO (if used as a co-solvent/ligand).

-

Add this compound (1.0 eq) and dimethyl malonate (1.5-2.0 eq) to the reaction mixture.

-

Seal the tube and heat the reaction mixture at the desired temperature (typically between 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.

Data Presentation

The following tables summarize typical reaction parameters and representative data for the palladium-catalyzed allylic C-H alkylation. Please note that the quantitative data is illustrative and may vary based on specific reaction conditions and nucleophiles.

Table 1: Typical Reaction Components and Conditions

| Component | Role | Typical Loading/Concentration |

| This compound | Substrate | 1.0 eq |

| Nucleophile (e.g., Dimethyl malonate) | Nucleophile | 1.5 - 2.0 eq |

| Pd(OAc)₂ | Catalyst | 5 - 10 mol% |

| Bis-sulfoxide Ligand | Ligand | 10 - 20 mol% |

| 1,4-Benzoquinone (BQ) | Oxidant | 1.5 - 2.0 eq |

| Solvent | Medium | 0.1 - 0.5 M |

| Temperature | Condition | 60 - 100 °C |

| Reaction Time | Condition | 12 - 48 h |

Table 2: Representative Quantitative Data

Note: The following data is representative and intended for illustrative purposes. Actual results may vary.

| Entry | Nucleophile | Yield (%) | Regioselectivity (Linear:Branched) |

| 1 | Dimethyl malonate | 75 | >20:1 |

| 2 | Methyl nitroacetate | 82 | >20:1 |

| 3 | Meldrum's acid | 68 | >15:1 |

Mechanistic Considerations

The currently accepted mechanism for this transformation involves several key steps:

-

C-H Activation: The Pd(II) catalyst, coordinated to the bis-sulfoxide ligand, facilitates the cleavage of an allylic C-H bond of the olefin to form a π-allylpalladium(II) intermediate.

-

Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. The use of DMSO as a ligand has been shown to be crucial for promoting this step with certain nucleophiles.[1]

-

Reductive Elimination/Protonolysis: This step leads to the formation of the C-C bond and a Pd(0) species.

-

Catalyst Reoxidation: The oxidant, typically benzoquinone, reoxidizes the Pd(0) back to the active Pd(II) state, thus completing the catalytic cycle.

Caption: Simplified catalytic cycle for the allylic C-H alkylation.

References

- 1. whitegroupillinois.wixsite.com [whitegroupillinois.wixsite.com]

- 2. Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Detailed Procedure for Grignard Reagent Formation from 4-Bromobenzotrifluoride

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, from 4-bromobenzotrifluoride. Detailed experimental protocols for both conventional and microwave-assisted synthesis are presented, along with essential safety precautions and methods for determining reagent concentration. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize Grignard reagents in their work.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 4-(trifluoromethyl)phenylmagnesium bromide is of particular interest due to the prevalence of the trifluoromethylphenyl moiety in many pharmaceutical compounds and advanced materials. This document outlines a detailed and reliable procedure for its preparation, addressing common challenges such as initiation of the reaction and ensuring anhydrous conditions.

Health and Safety

Grignard reagents are highly reactive and moisture-sensitive, and their preparation involves flammable solvents. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and nitrile gloves are required at all times.

-

Fume Hood: All manipulations must be performed in a certified chemical fume hood.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) prior to use. All solvents and reagents must be anhydrous.

-

Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. A Class D fire extinguisher (for combustible metals) should be readily available.

-

Quenching: Grignard reagents react violently with water. Quenching should be performed carefully by slowly adding the reaction mixture to a cooled acidic solution.

Experimental Protocols

Two primary methods for the formation of 4-(trifluoromethyl)phenylmagnesium bromide are detailed below: conventional heating and microwave-assisted synthesis.

3.1. Materials and Reagents

-

4-Bromobenzotrifluoride (99%)

-

Magnesium turnings (99.8%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane (for initiation)

-

Dry nitrogen or argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line or three-neck flask with condenser and dropping funnel)

-

Microwave reactor (for microwave-assisted synthesis)

3.2. Protocol 1: Conventional Synthesis via Thermal Initiation

This protocol describes the standard method for Grignard reagent formation using gentle heating to initiate the reaction.

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under a stream of inert gas to further dry the magnesium and glassware. Allow to cool to room temperature.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The iodine vapor will activate the magnesium surface.

-

Reagent Addition: Dissolve 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the flask.

-

Reaction Initiation: The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and spontaneous refluxing of the solvent.

-

Maintaining the Reaction: Once initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete reaction. The solution should appear as a cloudy, grayish-brown mixture.

-